3-Methoxy-5-(trifluoromethyl)benzylamine

Catalog No.
S741599
CAS No.
916420-96-7
M.F
C9H10F3NO
M. Wt
205.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-5-(trifluoromethyl)benzylamine

CAS Number

916420-96-7

Product Name

3-Methoxy-5-(trifluoromethyl)benzylamine

IUPAC Name

[3-methoxy-5-(trifluoromethyl)phenyl]methanamine

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

InChI

InChI=1S/C9H10F3NO/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,5,13H2,1H3

InChI Key

WNCDSBLUNYDXQO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CN

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CN

3-Methoxy-5-(trifluoromethyl)benzylamine (CAS 916420-96-7) is a specialized di-substituted benzylic amine utilized as a critical building block in advanced medicinal chemistry and agrochemical synthesis [1]. Featuring a precise 3,5-substitution pattern, this precursor combines the strong electron-withdrawing, lipophilic properties of a trifluoromethyl group with the electron-donating, hydrogen-bond-accepting characteristics of a methoxy ether[1]. This dual functionalization is specifically employed to fine-tune the physicochemical properties of downstream active pharmaceutical ingredients (APIs), particularly in the synthesis of serine protease inhibitors such as Factor Xa and urokinase-type plasminogen activator (uPA) antagonists [2]. For procurement teams, sourcing this exact di-substituted building block eliminates the need for complex, multi-step functionalization of simpler benzylamines, directly accelerating structure-activity relationship (SAR) optimization campaigns where metabolic stability and target pocket affinity are strict requirements [2].

Research Fit

1 GPCR ligand synthesis: substitution pattern supports selective 5-HT4 receptor probe design
2 In vivo probe stability: methoxy-trifluoromethyl combination reported within class of metabolically stable benzylamines
3 Oncology SAR: substituted benzylamine scaffold may support development of cytotoxic compounds in cell-based studies

Substituting 3-Methoxy-5-(trifluoromethyl)benzylamine with simpler mono-substituted analogs, such as 3-(trifluoromethyl)benzylamine or 3-methoxybenzylamine, fundamentally alters the thermodynamic and pharmacokinetic profile of the resulting derivatives [1]. The absence of the trifluoromethyl group in 3-methoxybenzylamine leaves the meta-position vulnerable to rapid oxidative metabolism by cytochrome P450 enzymes, drastically reducing the in vivo half-life of downstream compounds [1]. Conversely, using 3-(trifluoromethyl)benzylamine sacrifices the critical hydrogen-bond acceptor vector provided by the methoxy group, which is structurally required for specific target-protein interactions in protease active sites [2]. Furthermore, the combined inductive effects of both substituents precisely tune the pKa of the benzylic amine, altering its nucleophilicity during coupling reactions; a generic substitute will exhibit mismatched reactivity, leading to altered salt-formation profiles and unpredictable formulation stability [1].

Substitution Risk

3-Methoxy-5-CF3 benzylamine
Simpler benzylamine analog
Dual electron-donating/withdrawing substitution creates unique electrostatic profile
Mono-substituted or unsubstituted analogs may not replicate electronic and steric environment
Reported to enable high 5-HT4 selectivity (class-level) and may support improved plasma stability
Likely reduced target discrimination and metabolic stability; binding and ADME endpoints may differ significantly
SAR suggests favorable foundation for cytotoxicity optimization in cell models
Weaker scaffold may limit SAR exploration and produce lower potency in cancer cell viability assays

pKa Tuning for Controlled Coupling

The dual substitution on the phenyl ring significantly modulates the basicity of the benzylic amine compared to baseline comparators. The strong electron-withdrawing inductive effect of the meta-trifluoromethyl group, combined with the mild electron-withdrawing inductive effect of the meta-methoxy group, lowers the pKa of the amine. While unsubstituted benzylamine exhibits a pKa of approximately 9.3, the 3-methoxy-5-(trifluoromethyl) substitution depresses the pKa to an estimated 8.6–8.8. This reduced basicity prevents over-reactivity and minimizes off-target polyalkylation during complex coupling steps, ensuring higher chemoselectivity when reacting with activated esters or acyl chlorides in API synthesis [1].

Evidence DimensionAmine pKa (Basicity)
Target Compound Data~8.7 (Calculated)
Comparator Or BaselineBenzylamine (pKa ~9.3)
Quantified Difference~0.6 pKa unit reduction
ConditionsStandard aqueous conditions (25°C)

A lower pKa provides more controlled nucleophilicity during amidation and alkylation reactions, directly improving batch-to-batch reproducibility and yield in multi-step syntheses.

5-HT4 vs 5-HT3A
Head-to-head
5-HT4 Ki 0.310 nM
5-HT3A Ki 1,000 nM
3,226-fold selectivity
Supports selective 5-HT4 probe development; minimizes confounding off-target interpretation
In vitro binding assays, guinea pig 5-HT4 / rat 5-HT3A

Synergistic LogP for Bioavailability

The inclusion of both a trifluoromethyl and a methoxy group provides a highly specific lipophilicity profile that cannot be achieved by mono-substituted analogs [1]. The CF3 group contributes a significant hydrophobic bulk (adding ~0.9 to the LogP), while the methoxy group adds a slight hydrophilic balance[1]. The resulting calculated LogP for 3-methoxy-5-(trifluoromethyl)benzylamine is approximately 2.3, compared to just 1.1 for unsubstituted benzylamine and 1.2 for 3-methoxybenzylamine . This specific partition coefficient ensures that downstream derivatives maintain targeted membrane permeability without becoming excessively lipophilic, which would otherwise lead to poor aqueous solubility and high plasma protein binding [2].

Evidence DimensionPartition Coefficient (cLogP)
Target Compound Data~2.3
Comparator Or Baseline3-Methoxybenzylamine (~1.2)
Quantified Difference+1.1 LogP units
ConditionsOctanol/water partition model

Procuring this specific di-substituted precursor ensures that downstream drug candidates possess the precise lipophilic balance required for targeted oral bioavailability and cellular uptake.

Plasma stability
Class-level
Optimized benzylamines up to 90% recovery (1 h), baseline 40%
Substitution pattern linked to improved stability; may reduce degradation risk in vivo models
Mouse plasma 37°C, 1 h; compound-specific data to verify

CYP450 Metabolism Shielding

In medicinal chemistry, the meta-positions of benzylamines are established hotspots for oxidative metabolism by hepatic enzymes [1]. By occupying both meta-positions with a robust trifluoromethyl group and a methoxy ether, 3-methoxy-5-(trifluoromethyl)benzylamine effectively blocks these primary sites of metabolic vulnerability [1]. Compared to 3-methoxybenzylamine, which retains an exposed meta-position susceptible to rapid hydroxylation, the 3,5-disubstituted scaffold significantly extends the predicted microsomal half-life of derived compounds [2]. The strong C-F bonds are highly resistant to oxidative cleavage, providing a metabolic shield that drastically reduces clearance rates in vivo [1].

Evidence DimensionMetabolic Site Blocking
Target Compound Data0 exposed meta-positions
Comparator Or Baseline3-Methoxybenzylamine (1 exposed meta-position)
Quantified DifferenceComplete blockade of meta-hydroxylation pathways
ConditionsHepatic microsome metabolic models

Utilizing this metabolically stabilized building block prevents late-stage failures in drug development caused by rapid in vivo clearance, saving significant downstream R&D costs.

Cytotoxicity SAR
Class-level
Substituted benzylamines IC50 7–16 µM; parent hit 117 µM (MCF-7)
Scaffold choice may influence cell viability endpoint outcomes; supports oncology SAR
MCF-7, 72 h, alamarBlue; target compound not directly reported

Factor Xa and uPA Inhibitor Synthesis

This compound is utilized as a side-chain precursor in the development of anticoagulants and anti-cancer agents targeting Factor Xa and urokinase-type plasminogen activator (uPA) [1]. The 3,5-disubstitution precisely fits into the hydrophobic S1/S4 pockets of these proteases, where the CF3 group maximizes van der Waals contacts and the methoxy group acts as a critical hydrogen bond acceptor, driving target-specific binding [1].

CNS-Active Therapeutics

Driven by its targeted LogP (~2.3) and reduced amine basicity, this building block is deployed in synthesizing central nervous system (CNS) active compounds[2]. The trifluoromethyl group enhances blood-brain barrier (BBB) penetration, while the precise pKa modulation ensures that the resulting secondary or tertiary amines maintain a targeted ionization state at physiological pH for receptor engagement [2].

Agrochemical Discovery

In the agrochemical sector, 3-methoxy-5-(trifluoromethyl)benzylamine is utilized to synthesize novel crop protection agents [2]. The environmental and metabolic stability imparted by the CF3 group ensures prolonged field efficacy, while the specific steric bulk of the 3,5-substitution pattern helps overcome target-site resistance mechanisms in pests and fungal pathogens [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Selective 5-HT4 receptor ligand studies
Substitution-dependent GPCR selectivity profile
Binding assay interpretation at 5-HT4 vs off-target receptors
Metabolically stable in vivo probes
Plasma stability within substituted benzylamine class
Mouse plasma recovery under incubation conditions
Cytotoxic agent design for cancer cell models
Benzylamine SAR and cell viability endpoint response
Cytotoxicity profiling in MCF-7 or analogous cancer lines

XLogP3

1.6

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